Teprenone

Übersicht

Beschreibung

Teprenone is a synthetic acyclic polyisoprenoid compound developed in Japan. It is primarily known for its cytoprotective properties and has been used in the treatment of gastric ulcers and gastritis. The compound is also recognized for its ability to induce the expression of heat shock proteins, particularly Heat Shock Protein 70, which plays a crucial role in cellular protection against various stressors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Teprenone can be synthesized through the reaction of geranyl linalool with methyl acetoacetate in the presence of an aluminum catalyst . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of geranylgeranylacetone involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Teprenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert geranylgeranylacetone into more saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications

Teprenone is primarily recognized for its protective effects on the gastric mucosa, particularly in the context of non-steroidal anti-inflammatory drug (NSAID) use.

Prevention of NSAID-Induced Gastric Injury

A meta-analysis involving seven randomized controlled trials demonstrated that this compound significantly reduces the risk of gastrointestinal ulcers in patients taking NSAIDs. The analysis showed a relative risk reduction of 63% for ulcers after 12 weeks of treatment compared to control groups .

Table 1: Summary of RCTs on this compound for NSAID-Induced Gastric Injury

| Study | Location | Population | Dosage | Control | Sample Size | Follow-up |

|---|---|---|---|---|---|---|

| Chitapanarux et al. | Thailand | Aspirin-naïve patients | 150 mg/day | Placebo | 130 | 12 weeks |

| Takeuchi et al. | Japan | Patients on low-dose aspirin | 150 mg/day | Famotidine | 66 | 12 weeks |

| Xiong et al. | China | Rheumatic disease patients | 150 mg/day | No drug | 40 | 12 weeks |

The results indicated that this compound not only reduced the incidence of ulcers but also improved gastrointestinal symptom scores over time .

Mucosal Healing

This compound promotes epithelial regeneration by increasing mucosal hexosamine content, which is crucial for maintaining gastric mucosal integrity. A clinical evaluation highlighted its ability to enhance white scar formation and protect against mucosal injury .

Neuroprotective Effects

This compound has emerged as a potential therapeutic agent in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease

A randomized controlled trial assessed the efficacy of this compound in combination with donepezil for patients with mild to moderate Alzheimer's disease. The study found that while overall cognitive scores did not differ significantly between groups, this compound treatment was associated with improved Mini-Mental State Examination scores, particularly in patients with early-stage atrophy in the medial temporal area .

Table 2: Study Overview on this compound for Alzheimer's Disease

| Study Design | Population | Treatment Group | Control Group | Key Outcome |

|---|---|---|---|---|

| RCT | Mild to moderate AD patients | Donepezil + this compound | Donepezil + Placebo | Improved MMSE scores |

This suggests that this compound may have a role in delaying cognitive decline when administered early in the disease progression.

Combination Therapy Studies

Recent studies have explored the synergistic effects of combining this compound with traditional herbal treatments.

Xiaochaihu Decoction and this compound

A study investigated the combined effects of Xiaochaihu decoction and this compound on chronic atrophic gastritis (CAG). Results showed significant improvements in T lymphocyte counts and reduced COX-2 expression in gastric mucosa among patients receiving the combination therapy compared to those receiving this compound alone .

Wirkmechanismus

Teprenone exerts its effects primarily through the induction of heat shock proteins, particularly Heat Shock Protein 70. This protein helps protect cells from stress by stabilizing proteins and preventing their aggregation. The compound also activates the thioredoxin redox system, which plays a crucial role in reducing oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Teprenone is unique in its ability to induce heat shock proteins and activate the thioredoxin redox system. Similar compounds include:

Farnesylacetone: Another polyisoprenoid with similar protective properties but different molecular targets.

Geranylgeraniol: A related compound with similar structural features but distinct biological activities.

This compound stands out due to its potent induction of Heat Shock Protein 70 and its broad range of protective effects in various biological systems.

Biologische Aktivität

Teprenone, also known as geranylgeranylacetone, is a synthetic compound primarily recognized for its gastroprotective and anti-ulcer properties. It has been extensively studied for its biological activities, particularly in the context of gastrointestinal health, cellular stress responses, and potential neuroprotective effects. This article explores the multifaceted biological activities of this compound, supported by various research findings and case studies.

Gastroprotective Effects

This compound has demonstrated significant efficacy in protecting against gastrointestinal (GI) injuries induced by non-steroidal anti-inflammatory drugs (NSAIDs) and other stressors. A systematic review and meta-analysis indicated that this compound significantly reduces the incidence of GI ulcers by approximately 63% compared to placebo over a 12-week period. The pooled data from multiple studies showed a statistically significant reduction in GI symptoms for patients treated with this compound .

Case Study: NSAID-Induced Gastric Injury

A clinical trial involving 137 patients assessed the protective effects of this compound in individuals taking aspirin. The results showed that the incidence of gastric mucosal injuries was significantly lower in the aspirin plus this compound group compared to the aspirin-only group (43.5% vs. 7.7%) . The following table summarizes key findings from this study:

| Group | Incidence of Gastric Injuries (%) | Number of Patients | Follow-Up Period |

|---|---|---|---|

| Aspirin only | 43.5 | 85 | 12 months |

| Aspirin + this compound | 7.7 | 52 | 12 months |

Cellular Stress Response

This compound has been shown to enhance cellular resilience under stress conditions, particularly through the upregulation of heat shock proteins (HSPs). In a study involving juvenile largemouth bass subjected to heat stress, dietary this compound significantly improved thermal tolerance and reduced liver damage by enhancing antioxidant capacity and increasing levels of HSPs such as HSP70 and HSPA5 . The following data highlights these findings:

Heat Shock Protein Expression

| Treatment Group | Critical Thermal Maxima (°C) | Serum Cortisol (ng/mL) | HSP70 Expression (Western Blot) |

|---|---|---|---|

| Control (T0) | 24 | 15 | Low |

| This compound 200 mg/kg (T200) | 30 | 10 | High |

| This compound 400 mg/kg (T400) | 32 | 8 | Higher |

| This compound 800 mg/kg (T800) | 34 | 6 | Highest |

Antimicrobial Activity

Research also indicates that this compound possesses antibacterial properties, particularly against Staphylococcus aureus. In vitro studies demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 5 μg/mL . This antimicrobial activity is crucial for its potential therapeutic applications beyond gastrointestinal protection.

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A clinical trial indicated that administering this compound before atrophy progression in medial temporal areas could be beneficial for Alzheimer's patients . This highlights its potential role in mitigating cognitive decline associated with aging.

Eigenschaften

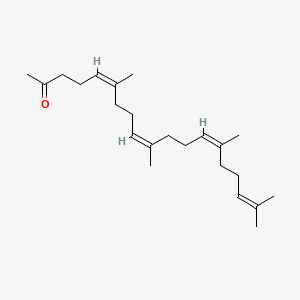

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Geranylgeranylacetone exert its cytoprotective effects?

A1: Geranylgeranylacetone primarily exerts its cytoprotective effects by inducing the expression of heat shock protein 70 (HSP70) [, , , ]. HSP70 acts as a molecular chaperone, preventing protein misfolding and aggregation, thereby protecting cells against various stressors, including oxidative stress, inflammation, and apoptosis [, , , , , ].

Q2: What specific signaling pathways are involved in the protective effects of Geranylgeranylacetone?

A2: Research suggests that Geranylgeranylacetone activates multiple signaling pathways, including:

- PI3K/Akt pathway: This pathway is crucial for cell survival and proliferation. Geranylgeranylacetone has been shown to activate Akt, leading to downstream effects such as inhibiting apoptosis and promoting cell survival [].

- Nrf2 pathway: This pathway plays a vital role in cellular defense against oxidative stress. Geranylgeranylacetone can activate Nrf2, leading to the induction of antioxidant enzymes like thioredoxin (TRX), further enhancing its cytoprotective properties [, ].

- Inhibition of JNK: c-Jun N-terminal kinase (JNK) is involved in stress-induced apoptosis. Geranylgeranylacetone has been shown to attenuate JNK activation, contributing to its protective effects against ischemia-reperfusion injury [].

Q3: How does Geranylgeranylacetone interact with HSP70 to provide protection?

A3: While Geranylgeranylacetone induces HSP70 expression, the precise interaction mechanism remains unclear. Studies suggest HSP70 might interact with pro-apoptotic proteins like Bax, inhibiting their activation and preventing apoptosis []. Geranylgeranylacetone-induced HSP70 could also enhance cellular resilience by promoting proper protein folding and refolding under stress [, ].

Q4: What is the molecular formula and weight of Geranylgeranylacetone?

A4: The molecular formula of Geranylgeranylacetone is C25H40O, and its molecular weight is 356.57 g/mol.

Q5: Does Geranylgeranylacetone exhibit stability issues in formulations?

A5: There is limited information available on the stability of Geranylgeranylacetone in various formulations. Further research is needed to assess its compatibility with different excipients and storage conditions.

Q6: What is known about the absorption and distribution of Geranylgeranylacetone in the body?

A6: Geranylgeranylacetone exhibits good oral bioavailability, and its absorption is enhanced when administered after a meal []. It distributes to various tissues, including the stomach, liver, kidney, and brain [, , , ]. Notably, Geranylgeranylacetone can cross the blood-brain barrier, highlighting its potential for treating neurological conditions [, ].

Q7: How is Geranylgeranylacetone metabolized and excreted?

A7: Information regarding the specific metabolic pathways and excretion routes of Geranylgeranylacetone is limited and requires further investigation.

Q8: What are the key findings from preclinical studies on Geranylgeranylacetone's protective effects?

A8: Preclinical studies have demonstrated the protective effects of Geranylgeranylacetone in various models, including:

- Gastrointestinal protection: Geranylgeranylacetone protects against gastric ulcers induced by ethanol, aspirin, indomethacin, and diclofenac in rodent models [, , , ].

- Cardioprotection: Geranylgeranylacetone reduces myocardial infarction size and improves cardiac function after ischemia-reperfusion injury in rat models [, , ].

- Neuroprotection: Geranylgeranylacetone shows promise in animal models of Parkinson's disease, Alzheimer's disease, and stroke, demonstrating improvements in behavioral outcomes and reducing neuronal damage [, , ].

- Renal protection: Geranylgeranylacetone ameliorates ischemic acute renal failure in rats, improving kidney function and reducing tubular damage [].

- Other protective effects: Geranylgeranylacetone has also shown efficacy in models of colitis, pulmonary fibrosis, and retinal ischemia-reperfusion injury [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.